molecular formula C20H18N4O B15038876 2-Ethyl-1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B15038876
M. Wt: 330.4 g/mol
InChI Key: NNDZQTROGIOFNM-UHFFFAOYSA-N
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Description

2-Ethyl-1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative featuring a carbonitrile group at position 4, an ethyl group at position 2, a methyl group at position 3, and a (2-furylmethyl)amino substituent at position 1. The furylmethylamino group introduces a heteroaromatic moiety, which may enhance binding interactions with biological targets through hydrogen bonding or π-π stacking .

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

2-ethyl-1-(furan-2-ylmethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H18N4O/c1-3-15-13(2)16(11-21)20-23-17-8-4-5-9-18(17)24(20)19(15)22-12-14-7-6-10-25-14/h4-10,22H,3,12H2,1-2H3

InChI Key

NNDZQTROGIOFNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate under reflux conditions in pyridine . This reaction forms the pyridobenzimidazole scaffold, which is then further functionalized to introduce the furan and nitrile groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-Ethyl-1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. This can lead to the inhibition of cell growth or the induction of cell death, making it a potential candidate for anticancer therapy . The compound may also interfere with enzymatic pathways, further contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrido[1,2-a]benzimidazole Derivatives

Structural Variations and Substituent Effects

Pyrido[1,2-a]benzimidazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Key Biological Activity Reference
Target Compound 2-Ethyl, 3-Methyl, 1-(2-Furylmethyl)amino Furan, Carbonitrile ~365.4 g/mol Under investigation N/A
2-(4-Chlorobenzyl)-3-methyl-1-oxo-... (3a) 2-(4-Cl-benzyl), 3-Methyl, 1-Oxo Chlorophenyl, Carbonitrile 312.76 g/mol Antitubercular (MDR-TB)
3-Methyl-1-[2-(tert-butylamino)ethyl]amino... (13b) 1-(tert-Butylaminoethyl), 3-Methyl Tert-butylamine, Carbonitrile 335.41 g/mol Anticancer (Cytotoxicity)
2-{[2-(Piperidin-1-yl)ethyl]amino}methylene... (5b) 2-Piperidinyl, 3-Methyl Piperidine, Carbonitrile 349.44 g/mol Kinase inhibition (Anticancer)
2-Benzyl-3-methyl-1-oxo-... (3v) 2-Benzyl, 3-Methyl, 1-Oxo Benzyl, Carbonitrile 314.13 g/mol Antitubercular

Key Observations:

  • Electron-Withdrawing Groups : Chlorobenzyl (3a) and tosyloxy derivatives () enhance antimicrobial activity due to increased electrophilicity, while the target compound’s furan ring (electron-rich) may favor interactions with hydrophobic enzyme pockets .
  • Aminoalkyl Substituents: Compounds like 13b (tert-butylaminoethyl) and 5b (piperidinyl) exhibit improved solubility and target affinity compared to the target’s furylmethyl group, which may limit bioavailability but enhance selectivity .
  • Carbonitrile Group : A conserved pharmacophore across analogs, critical for hydrogen bonding with biological targets (e.g., hinge regions of kinases) .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity: The target compound’s logP (estimated ~3.5) is comparable to 3a (logP ~3.1) but higher than morpholino derivatives (e.g., 5c, logP ~2.8), suggesting moderate blood-brain barrier penetration .
  • Metabolic Stability: Piperazinyl and morpholino groups (e.g., 5c) enhance metabolic stability via resistance to CYP450 oxidation, whereas the furan ring may undergo rapid hepatic clearance .

Biological Activity

2-Ethyl-1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrido[1,2-a]benzimidazole core fused with various functional groups, including an ethyl group, a furan moiety, and a carbonitrile group. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrido[1,2-a]Benzimidazole Core : This involves the condensation of o-phenylenediamine with suitable aldehydes or ketones.
  • Introduction of Functional Groups : Alkylation reactions introduce the ethyl and furan groups.

Pharmacological Properties

Research indicates that compounds within the benzimidazole class exhibit a broad spectrum of pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzimidazole demonstrate significant antibacterial effects against both Gram-positive and Gram-negative pathogens. For instance, compounds similar to this compound have shown efficacy against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Recent investigations have highlighted its potential as an anticancer agent. For example, in vitro studies using human lung cancer cell lines demonstrated that certain benzimidazole derivatives could inhibit cell proliferation effectively . The mechanism often involves DNA binding and subsequent inhibition of DNA-dependent enzymes.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
  • DNA Interaction : It has been suggested that the compound binds to DNA, particularly in the minor groove, which can disrupt normal cellular functions and lead to apoptosis in cancer cells .

Case Studies

Several studies have focused on the biological activity of benzimidazole derivatives similar to this compound:

  • Antitumor Studies : A study evaluated the antitumor properties of several benzimidazole derivatives using 2D and 3D cell culture methods. Results indicated that compounds demonstrated higher cytotoxicity in 2D assays compared to 3D formats, suggesting a promising profile for further development as anticancer agents .
  • Antimicrobial Efficacy : Another research effort assessed the antimicrobial properties of benzimidazole derivatives against various pathogens. The results showed significant activity against both S. aureus and E. coli, indicating potential for clinical applications in treating infections .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli ,
AnticancerInhibits proliferation in lung cancer cells ,
MechanismDNA binding and enzyme inhibition ,

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